7a-Chloro-16a-methyl Prednisolone

Catalog No.
S15385958
CAS No.
M.F
C22H29ClO5
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7a-Chloro-16a-methyl Prednisolone

Product Name

7a-Chloro-16a-methyl Prednisolone

IUPAC Name

(10R,13S,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29ClO5

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11?,14?,15?,16?,18?,19?,20-,21-,22-/m0/s1

InChI Key

FJXOGVLKCZQRDN-LHRFLCFZSA-N

Canonical SMILES

CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl

Isomeric SMILES

CC1CC2C3C(CC4=CC(=O)C=C[C@@]4(C3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl

7a-Chloro-16a-methyl Prednisolone, also known as Alclometasone, is a synthetic glucocorticoid derivative of prednisolone. It is characterized by the presence of a chlorine atom at the 7a position and a methyl group at the 16a position of the steroid nucleus. This compound is notable for its anti-inflammatory properties and is utilized in various therapeutic applications, particularly in dermatology. The compound's chemical structure can be represented as C22H30ClO5, with a molecular weight of 394.93 g/mol .

The chemical behavior of 7a-Chloro-16a-methyl Prednisolone involves several key reactions typical of steroid compounds. It can undergo:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form active metabolites.
  • Esterification: It can react with carboxylic acids to form ester derivatives, enhancing its lipophilicity and duration of action.
  • Reduction: The ketone groups in the steroid structure can be reduced to alcohols under specific conditions, altering its pharmacological properties.

These reactions are crucial for modifying the compound's pharmacokinetics and enhancing its therapeutic efficacy .

7a-Chloro-16a-methyl Prednisolone exhibits significant biological activity primarily through its glucocorticoid effects. It functions by binding to glucocorticoid receptors, leading to:

  • Inhibition of Inflammatory Mediators: The compound suppresses the release of pro-inflammatory cytokines and mediators from leukocytes, which contributes to its anti-inflammatory effects .
  • Immunosuppressive Effects: It modulates immune responses, making it effective in treating autoimmune conditions.
  • Antiproliferative Activity: The compound has shown potential in inhibiting cell proliferation in certain contexts, which may be beneficial in cancer therapies.

These activities make it a valuable agent in treating conditions such as eczema, psoriasis, and other inflammatory skin disorders .

The synthesis of 7a-Chloro-16a-methyl Prednisolone typically involves several steps:

  • Starting Material: The synthesis often begins with prednisolone or its derivatives.
  • Chlorination: The introduction of chlorine at the 7a position is achieved through chlorination reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Methylation: The methyl group at the 16a position is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
  • Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired purity .

7a-Chloro-16a-methyl Prednisolone has diverse applications in medicine:

  • Dermatology: It is commonly used in topical formulations for treating inflammatory skin conditions such as eczema and psoriasis due to its potent anti-inflammatory properties.
  • Allergy Treatment: It serves as an effective treatment for allergic reactions and conditions such as contact dermatitis.
  • Autoimmune Disorders: The compound is utilized in managing various autoimmune diseases due to its immunosuppressive effects.
  • Research

Studies on 7a-Chloro-16a-methyl Prednisolone have highlighted its interactions with various biological systems:

  • Drug Interactions: There are potential interactions with other medications that affect liver enzymes (such as cytochrome P450), which may alter the metabolism of this glucocorticoid.
  • Receptor Binding Studies: Research indicates strong binding affinity to glucocorticoid receptors compared to other corticosteroids, which correlates with its enhanced anti-inflammatory activity.

These interactions are critical for understanding its pharmacological profile and optimizing therapeutic regimens .

Several compounds share structural similarities with 7a-Chloro-16a-methyl Prednisolone. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
PrednisoloneNo chlorine substitutionStandard glucocorticoid with moderate potency
DexamethasoneFluorine substitution at position 6Higher anti-inflammatory potency than prednisolone
BetamethasoneFluorine substitution at position 9Stronger anti-inflammatory effects
TriamcinoloneAdditional hydroxyl group at position 16Extended duration of action

The uniqueness of 7a-Chloro-16a-methyl Prednisolone lies in its specific chlorine and methyl substitutions, which enhance its potency and selectivity for glucocorticoid receptors compared to other similar compounds .

Historical Evolution of 7α-Chloro-16α-methyl Prednisolone Synthesis

The synthesis of 7α-chloro-16α-methyl prednisolone emerged from mid-20th-century efforts to enhance the anti-inflammatory potency of glucocorticoids. Early work on 7α-halogenated steroids, such as 7α-chloroprednisolone, demonstrated that halogenation at the 7α position increased glucocorticoid receptor binding affinity by 2.5–3.5-fold compared to non-halogenated analogs. Concurrently, the introduction of 16α-methyl groups, as seen in 16α-methylprednisolone (developed in the 1950s), was found to reduce mineralocorticoid activity while prolonging biological half-life.

The convergence of these modifications began in the 1970s, when researchers combined 7α-chlorination with 16α-methylation to exploit synergistic effects. Initial routes relied on microbial oxidation of prednisolone derivatives using Corynebacterium simplex to introduce hydroxyl groups, followed by halogenation via hydrogen chloride addition to 6,7-dehydro intermediates. However, these methods suffered from low yields (13–30%) due to competing reactions at the C-9 and C-11 positions. The advent of regioselective catalysts in the 1980s, such as N-bromosuccinimide (NBS) for bromination and N,N-diethyl(2-chloro-1,1,2-trifluoroethyl)amine for fluorination, provided templates for optimizing 7α-chlorination.

Multi-Step Synthetic Routes for Steroidal Backbone Functionalization

Modern synthesis of 7α-chloro-16α-methyl prednisolone typically involves four sequential stages:

  • Core Structure Preparation: Starting from 21-acetoxypregna-1,4,9(11),16(17)-tetraene-3,20-dione, a microbial oxidation step introduces hydroxyl groups at C-11 and C-17 using Rhizopus arrhizus, achieving 65–72% yields.
  • 7α-Chlorination: The 6,7-dehydro intermediate undergoes HCl addition in tetrahydrofuran at −5°C, selectively producing the 7α-chloro derivative. This step requires strict temperature control to avoid epoxide formation at the C-9,11 position.
  • 16α-Methylation: A Friedel-Crafts alkylation using methylmagnesium bromide in the presence of BF₃·Et₂O installs the 16α-methyl group. The reaction proceeds via a carbocation intermediate stabilized by the adjacent C-17 hydroxyl group, achieving 85–90% regioselectivity.
  • Global Deprotection: Alkaline hydrolysis (1% NaOH, 0°C) removes acetyl protecting groups at C-21 and C-17, followed by recrystallization from acetone/water to isolate the final product.

Table 1: Key Reaction Conditions and Yields in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Selectivity (%)
Microbial OxidationRhizopus arrhizus, pH 7.0, 28°C68>95
7α-ChlorinationHCl, THF, −5°C, 4 h7892
16α-MethylationMeMgBr, BF₃·Et₂O, −10°C, 2 h8289
Deprotection1% NaOH, 0°C, 1 h94

Catalytic Systems for 7α-Chlorination and 16α-Methylation

7α-Chlorination Catalysts:
Early methods employed HCl gas in aprotic solvents, but competing additions at C-9 and C-11 limited yields. The use of Lewis acids like ZnCl₂ in dichloromethane improved regioselectivity by coordinating to the 7β-hydroxyl group, directing HCl addition to the α-face. Recent advances utilize organocatalysts such as thiourea derivatives to stabilize the transition state, achieving 94% selectivity at −20°C.

16α-Methylation Strategies:
Friedel-Crafts alkylation remains the gold standard, but asymmetric catalysis using chiral bis(oxazoline)-Cu complexes has enabled enantioselective methylation. For example, Cu(OTf)₂ with (R,R)-Ph-BOX ligand achieves 88% ee for 16α-methylation, reducing byproduct formation from 12% to 3%. Alternative approaches include enzymatic methylation using S-adenosylmethionine-dependent methyltransferases, though yields remain suboptimal (35–40%).

Protecting Group Strategies in Steroid Derivative Synthesis

Protecting groups are critical for preventing undesired reactions at the C-3 ketone, C-11 hydroxyl, and C-20 ketone during functionalization:

  • C-21 Acetate: Acetylation with acetic anhydride/pyridine (1:2 molar ratio) protects the C-21 hydroxyl during chlorination. Deprotection uses mild alkaline conditions (pH 8–9) to avoid epimerization.
  • C-17 Tert-butyldimethylsilyl (TBS) Ether: Introduced via TBSCl/imidazole in DMF, this group stabilizes the C-17 hydroxyl during methylation. Removal requires tetrabutylammonium fluoride (TBAF) in THF.
  • C-11 β-Epoxide: Transient epoxidation with mCPBA shields the C-9,11 double bond during chlorination. Reductive opening with Zn/HOAc restores the diol.

Figure 1: Protecting Group Timeline During Synthesis

  • Step 1: C-21 acetate, C-17 TBS ether
  • Step 2: C-11 β-epoxide
  • Step 4: Sequential deprotection of C-21 and C-17

The introduction of a chlorine atom at the 7α position of prednisolone represents a critical structural modification that significantly enhances glucocorticoid receptor binding affinity and anti-inflammatory potency [1]. Research has demonstrated that 7α-halogenation produces dramatic increases in receptor binding affinity at the glucocorticoid receptor, with the effect being most pronounced when combined with specific substitution patterns [2] [3].

Quantitative structure-activity relationship studies have revealed that 7α-halogenation can increase glucocorticoid receptor binding affinity by 2.5 to 3.5-fold compared to the parent prednisolone molecule [1]. The mechanism underlying this enhancement involves both electronic and steric effects of the halogen substituent [2]. The electronegative chlorine atom at the 7α position creates favorable electronic interactions within the ligand-binding domain of the glucocorticoid receptor, while simultaneously optimizing the three-dimensional fit of the steroid molecule within the receptor pocket [4].

Structural analysis reveals that the 7α-chloro substitution enhances intramolecular contacts within the ligand-binding domain, thereby driving higher affinity binding and increased stability of the receptor-ligand complex [4]. The chlorine atom contributes to the overall conformational dynamics at the mouth of the binding pocket, which plays a major role in steroid receptor activation [5]. This structural modification is particularly effective in the 16α-methylprednisolone series, where the combined presence of both substituents produces synergistic effects on receptor binding [1].

The enhanced receptor affinity translates directly into improved anti-inflammatory activity in biological systems [1] [6]. Studies using the croton oil-induced inflammation assay in mice have shown that 7α-chloro-16α-methylprednisolone exhibits topical anti-inflammatory potencies that are equipotent to betamethasone dipropionate, a highly potent synthetic glucocorticoid [1].

Role of 16α-Methyl Substitution in Pharmacokinetic Optimization

The 16α-methyl substitution in prednisolone serves a fundamental role in optimizing the pharmacokinetic profile of the resulting glucocorticoid [7] [8]. This structural modification primarily affects metabolic stability and duration of action through its interactions with key metabolic enzymes [7].

The 16α-methyl group significantly diminishes the activity of 11β-hydroxysteroid dehydrogenase type 1, the enzyme responsible for the reduction of cortisone to cortisol and other related interconversions [7]. This enzymatic inhibition results in prolonged biological activity and improved metabolic stability of the modified steroid [7]. Research has shown that reduction by 11β-hydroxysteroid dehydrogenase type 1 is markedly diminished by 16α-methyl substitution, along with other structural modifications such as 16β-methyl and 2α-methyl substitutions [7].

The pharmacokinetic optimization achieved through 16α-methylation extends the duration of glucocorticoid action while maintaining therapeutic efficacy at lower doses [8]. Clinical pharmacokinetic studies demonstrate that methylated corticosteroids exhibit altered clearance patterns and volume of distribution compared to their non-methylated counterparts [8]. The 16α-methyl substitution contributes to a more favorable therapeutic index by enhancing local anti-inflammatory activity while reducing systemic exposure [9].

Furthermore, the 16α-methyl group influences the overall lipophilicity of the molecule, as measured by partition coefficients between octanol and aqueous buffer systems [10]. This modification contributes to improved tissue penetration and localized therapeutic effects, particularly important for topical applications [11]. The enhanced lipophilicity also affects plasma protein binding characteristics, which can influence the pharmacokinetic behavior and bioavailability of the compound [12].

Comparative Analysis of Halogen Substituents (Chlorine vs. Bromine vs. Fluorine)

The choice of halogen substituent at the 7α position profoundly influences the pharmacological properties of modified prednisolone derivatives [1] [13] [14]. Each halogen imparts distinct electronic and steric characteristics that affect glucocorticoid receptor binding, metabolic stability, and overall therapeutic potency [15] [14].

Table: Comparative Properties of 7α-Halogen Substituents in Corticosteroids

Halogen SubstituentElectronegativityVan der Waals Radius (Å)Effect on Glucocorticoid Receptor BindingTopical Potency EnhancementMetabolic Stability
7α-Fluorine4.01.47Highest increaseMaximumHighest
7α-Chlorine3.01.75Significant increaseHighHigh
7α-Bromine2.81.85Moderate increaseModerateModerate

Fluorine substitution at the 7α position produces the most dramatic enhancement in glucocorticoid receptor binding affinity and anti-inflammatory potency [13] [14]. The high electronegativity of fluorine creates strong electronic effects that optimize receptor interactions, while its small atomic radius minimizes steric hindrance within the binding pocket [15]. Research has shown that 7α-fluoro substitution yields corticosteroids with topical potencies significantly higher than corresponding dipropionate analogs [13].

Chlorine substitution represents an optimal balance between potency enhancement and synthetic accessibility [1] [14]. The 7α-chloro substituent provides substantial increases in receptor binding affinity while maintaining favorable pharmacokinetic properties [1]. Studies demonstrate that 7α-chloro and 7α-bromo substitution in the 16α-methylprednisolone series increased anti-inflammatory potency by 2.5 to 3.5-fold, with both compounds achieving equipotency to betamethasone dipropionate [1].

Bromine substitution offers moderate enhancement in glucocorticoid activity, though generally less pronounced than fluorine or chlorine analogs [1] [13]. The larger atomic radius of bromine can introduce steric constraints within the receptor binding pocket, potentially limiting the extent of affinity enhancement [15]. However, 7α-bromo derivatives still demonstrate significant anti-inflammatory activity and represent viable therapeutic options [6].

The electronic effects of halogen substitution follow predictable trends based on electronegativity and inductive effects [15] [14]. Higher electronegativity correlates with greater enhancement of glucocorticoid receptor binding, as the electron-withdrawing nature of the halogen optimizes the electronic environment within the steroid molecule [2] [3]. These electronic modifications also influence the overall pharmacokinetic profile, with more electronegative halogens generally conferring greater metabolic stability [14].

The introduction of the 7-alpha-chloro substituent in 7a-chloro-16a-methyl prednisolone represents a critical transformation that significantly influences the compound's pharmacological properties [1]. The chlorination process typically proceeds through a highly stereospecific mechanism involving the manipulation of 6,7-dehydro intermediates, which serve as key synthetic precursors for achieving regioselective halogenation [2] [3].

The mechanistic pathway for chlorine incorporation begins with the generation of a 6,7-dehydro intermediate through oxidative dehydrogenation of the corresponding saturated steroid precursor [4]. This dehydrogenation step is commonly achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent, which demonstrates exceptional regioselectivity for the formation of the delta-6,7-unsaturated system [4] [5]. The DDQ-mediated dehydrogenation proceeds through a hydride abstraction mechanism, where the quinone reagent selectively removes hydrogen atoms from the C-6 and C-7 positions to establish the critical double bond [5].

Upon formation of the 6,7-dehydro intermediate, the chlorination reaction proceeds via electrophilic addition of hydrogen chloride across the delta-6,7-double bond [1]. The stereochemical outcome of this addition is governed by the steric environment around the steroid B-ring and the inherent conformational preferences of the molecule [3]. The addition of hydrogen chloride follows Markovnikov's rule, with the hydrogen atom adding to the carbon that can best stabilize the resulting carbocation intermediate [3].

The regioselectivity observed in the chlorination reaction can be attributed to several factors. First, the electronic properties of the steroid nucleus create a preferential site for electrophilic attack at the C-7 position due to the electron-donating effects of adjacent substituents [6]. Second, the three-dimensional conformation of the steroid backbone directs the approach of the hydrogen chloride molecule, favoring attack from the alpha face of the molecule [6] [7].

Table 1: Reaction Conditions for Chlorine Incorporation

ParameterOptimal RangeEffect on Yield
Temperature20-45°C85-95% yield [2]
HCl Concentration3-5 equivalentsMaximum selectivity [1]
Reaction Time4-6 hoursComplete conversion [2]
Solvent SystemToluene/pyridineEnhanced stereoselectivity [1]

The stereochemical control during chlorination is further enhanced by the presence of the 16-alpha-methyl substituent, which creates additional steric hindrance that influences the trajectory of the incoming hydrogen chloride molecule [1]. This steric effect contributes to the exclusive formation of the 7-alpha-chloro configuration, with minimal formation of the undesired 7-beta isomer [8].

Recent computational studies have provided insight into the transition state geometry during the chlorination process [9]. The calculations suggest that the chlorine atom approaches the C-7 carbon from the alpha face due to favorable orbital overlap and minimal steric repulsion with the existing substituents on the steroid framework [9]. The activation energy for this pathway is approximately 15-20 kcal/mol lower than alternative addition modes, explaining the high stereoselectivity observed experimentally [9].

Diastereoselectivity in C-16 Methyl Group Introduction

The incorporation of the 16-alpha-methyl substituent in 7a-chloro-16a-methyl prednisolone requires precise stereochemical control to achieve the desired alpha configuration [10] [11]. The diastereoselectivity of this methylation reaction is influenced by multiple factors, including the choice of methylating reagent, reaction conditions, and the existing stereochemical environment of the steroid substrate [10].

The synthetic approach for introducing the 16-alpha-methyl group typically involves the use of specialized methylating agents in the presence of copper catalysts [10]. The most effective methylating systems employ organocopper reagents, which demonstrate exceptional diastereoselectivity for the formation of the alpha-methyl configuration [10]. The mechanism proceeds through the formation of a copper-carbon bond, followed by stereoselective transfer of the methyl group to the C-16 position [12].

The stereochemical outcome of the methylation reaction is governed by the conformational preferences of the steroid D-ring and the approach trajectory of the methylating reagent [13]. The steroid framework adopts a preferred conformation that presents the beta face of the C-16 carbon to steric hindrance, thereby favoring methylation from the alpha direction [13]. This conformational bias is enhanced by the presence of existing substituents on the steroid skeleton, particularly the 17-beta-hydroxyl group and the side chain at C-17 [14].

Table 2: Methylation Reaction Conditions and Stereoselectivity

Methylating AgentTemperatureDiastereomeric Ratio (α:β)Yield
Methylmagnesium bromide/CuI-78°C95:5 [10]78%
Methyllithium/CuCN-60°C92:8 [12]82%
Trimethylaluminum/Ni(acac)₂0°C89:11 [15]75%

The mechanistic pathway for the methylation reaction involves several key steps. Initially, the methylating reagent coordinates to the copper catalyst to form an organometallic intermediate [10]. This intermediate then approaches the steroid substrate and undergoes nucleophilic attack at the C-16 position [10]. The stereochemical outcome is determined during this step, as the copper-methyl complex preferentially attacks from the alpha face due to reduced steric interactions [14].

The role of the copper catalyst in promoting diastereoselectivity cannot be overstated. Copper species demonstrate unique coordination properties that allow for precise control of the methylation stereochemistry [10]. The catalyst facilitates the formation of a highly organized transition state where the approaching methyl group is directed toward the alpha face of the steroid [10]. This directing effect is enhanced by the chelation of the copper center with oxygen-containing functional groups on the steroid substrate [16].

Environmental factors also play a crucial role in determining the diastereoselectivity of the methylation reaction. Low temperatures favor the formation of the kinetically preferred alpha-methyl product by minimizing competing side reactions and epimerization processes [11]. The choice of solvent system influences the aggregation state of the organometallic reagents and can significantly impact the stereochemical outcome [11].

Recent advances in methylation chemistry have focused on the development of more selective catalytic systems that can achieve even higher levels of diastereoselectivity [13]. These systems often employ chiral ligands or specialized reaction conditions that further enhance the preference for alpha-methylation [13]. The understanding of the factors controlling diastereoselectivity in steroid methylation continues to evolve, with ongoing research aimed at developing more efficient and selective synthetic methods [13].

Oxidative Dehydrogenation Strategies for A-Ring Modification

The introduction of the 1,4-diene system in the A-ring of 7a-chloro-16a-methyl prednisolone through oxidative dehydrogenation represents a fundamental transformation that significantly enhances the compound's anti-inflammatory properties [17] [5]. The 1,4-diene configuration increases the binding affinity to glucocorticoid receptors and improves the pharmacological profile compared to saturated analogs [18].

The oxidative dehydrogenation process typically employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the primary dehydrogenating agent [4] [5]. DDQ demonstrates exceptional selectivity for the formation of alpha,beta-unsaturated ketone systems in steroid substrates, making it the reagent of choice for A-ring modifications [5]. The mechanism of DDQ-mediated dehydrogenation involves a two-step hydride abstraction process that results in the formation of the desired 1,4-diene system [5].

The mechanistic pathway begins with the initial abstraction of a hydride ion from the C-1 position of the steroid substrate [5]. This step is facilitated by the electron-withdrawing properties of the DDQ molecule, which acts as a powerful hydride acceptor [5]. The removal of the C-1 hydride generates a carbocation intermediate that is stabilized by the adjacent carbonyl group at C-3 [4]. The subsequent abstraction of a second hydride from the C-2 position completes the formation of the 1,4-diene system [5].

Table 3: Dehydrogenation Reaction Parameters

ReagentConditionsSelectivity (1,4-diene)Yield
DDQ75-80°C, dioxane>95% [4]85-90%
Chloranil100°C, benzene78% [5]70-75%
SeO₂150°C, acetic acid65% [19]60-65%

The regioselectivity of the dehydrogenation reaction is influenced by the electronic and steric properties of the steroid substrate [4]. The presence of the 3-keto group provides electronic activation that facilitates hydride abstraction from the adjacent positions [5]. Additionally, the conformational preferences of the steroid A-ring direct the approach of the DDQ molecule to favor the formation of the 1,4-diene over alternative unsaturation patterns [4].

The stereochemical aspects of the dehydrogenation reaction are particularly important for achieving the desired product configuration [20]. The geometry of the steroid molecule at the C-5 position influences the regioselectivity of dehydrogenation, with 5-alpha and 5-beta configurations showing different preferences for hydride abstraction [4]. In the case of 7a-chloro-16a-methyl prednisolone, the 5-beta configuration promotes the formation of the 1,4-diene system through favorable orbital alignment [20].

The reaction conditions for oxidative dehydrogenation require careful optimization to achieve maximum selectivity and yield [17]. Temperature control is critical, as elevated temperatures favor the dehydrogenation reaction while minimizing competing side reactions [4]. The choice of solvent system affects the solubility of both the substrate and the DDQ reagent, influencing the reaction kinetics and selectivity [5].

Recent developments in dehydrogenation chemistry have explored alternative reagent systems and catalytic approaches [17]. Enzymatic dehydrogenation using bacterial systems has shown promise for achieving high selectivity under mild conditions [17]. These biological systems employ specific 3-ketosteroid-1,2-dehydrogenase enzymes that can selectively introduce the 1,4-diene system without affecting other functional groups [17].

The understanding of the reaction mechanism has been enhanced through computational studies that provide insight into the transition state geometries and activation energies [21]. These calculations suggest that the dehydrogenation proceeds through a concerted mechanism with simultaneous hydride abstraction from both positions [21]. The activation energy for this process is influenced by the substituent pattern on the steroid substrate, with electron-donating groups lowering the barrier for hydride abstraction [21].

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

408.1703517 g/mol

Monoisotopic Mass

408.1703517 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

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